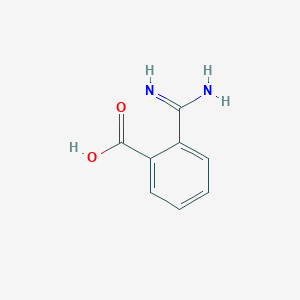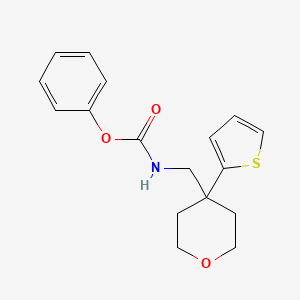![molecular formula C26H22N4O2S B2538004 N-(3,5-dimethylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide CAS No. 1053080-73-1](/img/structure/B2538004.png)
N-(3,5-dimethylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N-(3,5-dimethylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide is a derivative of quinazolinone, a fused heterocyclic compound that has been extensively studied for its potential therapeutic applications. The structure of this compound suggests that it may possess biological activities, which could include anticancer and antimicrobial properties. The presence of the imidazoquinazolinone core, in particular, is a feature shared by compounds that have been evaluated for their ability to inhibit tumor cell growth and microbial proliferation .
Synthesis Analysis
The synthesis of related compounds typically involves the formation of the quinazolinone core, followed by various functionalization reactions to introduce different substituents, such as the N-arylacetamide group. The synthesis process is confirmed using techniques like FT-IR, LC–MS, and NMR, ensuring the correct structure of the synthesized compounds . Although the specific synthesis route for this compound is not detailed in the provided papers, similar compounds are synthesized through comparable methods.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound is often confirmed using single-crystal X-ray diffraction, which provides precise information about the arrangement of atoms within the crystal lattice . The molecular docking studies can predict the affinity of such compounds to biological targets like the epidermal growth factor receptor (EGFR), which is crucial for understanding their potential as anticancer agents .
Chemical Reactions Analysis
The chemical reactivity of quinazolinone derivatives is influenced by the presence of functional groups that can participate in various chemical reactions. For instance, the thioacetamide moiety could potentially undergo hydrolysis, oxidation, or act as a ligand in coordination chemistry. The N-arylacetamide group might be involved in nucleophilic substitution reactions or could be modified to enhance the compound's biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives, including solubility, melting point, and stability, are essential for their practical application as therapeutic agents. These properties are influenced by the compound's molecular structure and the nature of its substituents. The biological activities, such as cytotoxicity against cancer cell lines and antimicrobial effects, are also considered part of the chemical properties analysis. For example, some compounds in this class have shown activity against human tumor cell lines and microbial strains, indicating their potential as anticancer and antimicrobial agents .
Scientific Research Applications
Synthesis and Biological Activity
Compounds similar to N-(3,5-dimethylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide have been synthesized and evaluated for various biological activities. For instance, Berest et al. (2011) synthesized novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides and discovered their anticancer and antibacterial activities, particularly against non-small cell lung and CNS cancer cell lines (Berest et al., 2011). Kovalenko et al. (2012) further explored substituted 2-[(2-Oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides, finding notable anticancer activity against colon cancer, melanoma, and ovarian cancer cell lines (Kovalenko et al., 2012).
Antitumor Evaluation
The antitumor activity of related compounds has also been extensively studied. Mohamed et al. (2016) designed and prepared trimethoxyanilides based on 4(3H)-quinazolinone scaffolds, revealing significant antitumor efficacy across a wide spectrum of tumor cell lines (Mohamed et al., 2016). This indicates the potential of these compounds for development into novel cancer therapeutics.
Anticonvulsant Activity
El-Azab et al. (2012) synthesized novel 4(3H)-quinazolinone analogs and evaluated their anticonvulsant activity, identifying compounds with significant protection against PTZ-induced seizures (El-Azab et al., 2012). This research underscores the potential of quinazolinone derivatives in developing new anticonvulsant medications.
properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2S/c1-16-12-17(2)14-19(13-16)27-22(31)15-33-26-28-21-11-7-6-10-20(21)24-29-23(25(32)30(24)26)18-8-4-3-5-9-18/h3-14,23H,15H2,1-2H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZZTPIQWWFCSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

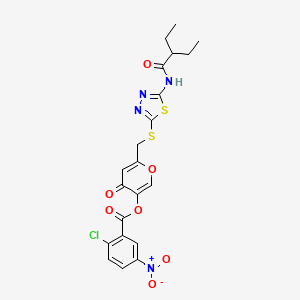
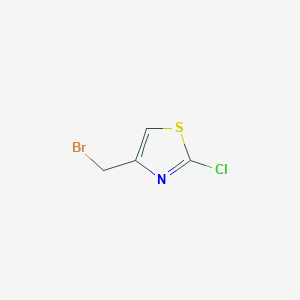
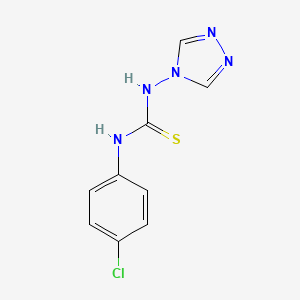
![6-Chloro-N-[4-(2-methylimidazol-1-YL)butyl]pyridine-3-sulfonamide](/img/structure/B2537928.png)
![N-(3-chloro-4-methoxyphenyl)-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2537930.png)
![Methyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2537931.png)

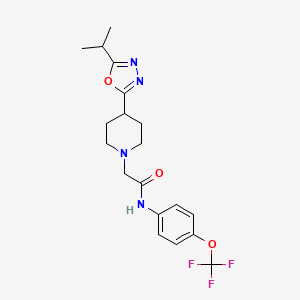
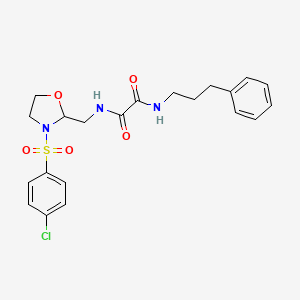
![5-Methoxy-2-methylthieno[2,3-e][1,3]benzothiazole](/img/structure/B2537937.png)
![5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid](/img/structure/B2537938.png)
